molecular formula C9H10FNO B1447541 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine CAS No. 1267334-42-8

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

Cat. No.: B1447541
CAS No.: 1267334-42-8
M. Wt: 167.18 g/mol
InChI Key: YWVQRAMUUJKKBA-UHFFFAOYSA-N
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Description

Historical Development and Context

The historical development of this compound traces its origins to the broader evolution of benzoxazine chemistry, which began with foundational work in the mid-20th century. The original discovery of benzoxazine compounds dates back to 1944 when Holly and Cope first developed small molecular weight benzoxazine structures, though the systematic study of polybenzoxazines and their derivatives did not commence until the 1990s. The specific development of fluorinated benzoxazine derivatives, including this compound, emerged from the recognition that fluorine substitution could significantly enhance the properties of heterocyclic compounds. This understanding led to targeted synthetic efforts to incorporate fluorine atoms at strategic positions within the benzoxazine framework.

The compound this compound represents a relatively recent addition to the benzoxazine family, with its specific Chemical Abstracts Service number 1267334-42-8 being assigned in the early 21st century. The development of this particular derivative was driven by the need to understand how fluorine substitution at the 6-position, combined with methyl substitution at the 4-position, would affect the overall properties of the benzoxazine scaffold. Research efforts have focused on optimizing synthetic routes to this compound while exploring its potential applications in materials science and organic synthesis.

The historical context of this compound is also deeply connected to the broader trend in medicinal and materials chemistry toward the incorporation of fluorine atoms into organic molecules. Fluorine's unique properties, including its high electronegativity and small size, have made fluorinated compounds increasingly important in various applications. The development of this compound thus represents part of a larger movement toward understanding and utilizing fluorinated heterocycles in advanced chemical applications.

Importance in Heterocyclic Chemistry

This compound holds significant importance in heterocyclic chemistry due to its unique structural features and the insights it provides into fluorine's effects on heterocyclic systems. The compound exemplifies how strategic substitution can modify the electronic properties, reactivity patterns, and physical characteristics of benzoxazine derivatives. The presence of the fluorine atom at the 6-position introduces significant electronegativity that affects the electron distribution throughout the entire molecular framework, while the methyl group at the 4-position provides steric and electronic effects that further modulate the compound's behavior.

From a synthetic chemistry perspective, this compound serves as an important intermediate and model system for understanding the reactivity of fluorinated benzoxazines. The benzoxazine ring system itself is known for its ability to undergo ring-opening polymerization, and the presence of fluorine substitution can significantly influence these polymerization processes. Research has demonstrated that fluorinated benzoxazine monomers, including derivatives similar to this compound, can be synthesized through modified Mannich condensation reactions using fluorinated starting materials.

The importance of this compound extends to its role in advancing our understanding of structure-activity relationships in heterocyclic chemistry. The specific positioning of the fluorine atom and methyl group provides researchers with opportunities to study how different substitution patterns affect molecular properties such as stability, reactivity, and intermolecular interactions. Additionally, the compound's structure allows for investigation of how fluorine substitution influences the typical benzoxazine chemistry, including potential effects on ring-opening behavior and thermal properties.

The compound also contributes to the broader field of fluorine chemistry by providing a well-defined system for studying fluorine's influence on aromatic heterocycles. The benzoxazine framework offers a stable platform for examining how fluorine substitution affects various chemical processes, making this compound a valuable tool for fundamental research in heterocyclic chemistry.

Classification and Nomenclature

This compound belongs to the broader class of benzoxazine compounds, which are bicyclic heterocyclic systems consisting of a benzene ring fused to an oxazine ring. More specifically, this compound is classified as a 1,4-benzoxazine derivative, indicating that the oxygen and nitrogen atoms occupy the 1 and 4 positions respectively within the oxazine ring. The systematic nomenclature reflects the compound's structural features: the "2,3-dihydro" designation indicates that the oxazine ring is saturated at the 2 and 3 positions, distinguishing it from fully aromatic benzoxazine variants.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems. The base name "benzoxazine" identifies the core bicyclic structure, while the numerical prefixes indicate the positions of substituents and the degree of saturation. The "6-fluoro" designation specifies that a fluorine atom is attached to the benzene ring at position 6, while "4-methyl" indicates that a methyl group is bonded to the nitrogen atom at position 4 of the oxazine ring. The "2,3-dihydro" prefix confirms that the oxazine ring contains two additional hydrogen atoms compared to the fully unsaturated system.

The compound's classification within chemical databases reflects its multiple functional aspects. It is categorized as both a fluorinated aromatic compound and a nitrogen-containing heterocycle, with additional classification as a synthetic intermediate due to its potential use in polymer chemistry and materials science applications. The Chemical Abstracts Service registry number 1267334-42-8 provides a unique identifier that distinguishes this specific isomer and substitution pattern from other related benzoxazine derivatives.

Property Specification
Molecular Formula C₉H₁₀FNO
Molecular Weight 167.18 g/mol
Chemical Abstracts Service Number 1267334-42-8
International Union of Pure and Applied Chemistry Name This compound
InChI Key YWVQRAMUUJKKBA-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CN1CCOC2=C1C=C(C=C2)F

The structural classification of this compound also encompasses its relationship to other benzoxazine isomers. Benzoxazines can exist in multiple isomeric forms depending on the relative positions of oxygen and nitrogen atoms within the oxazine ring, but the 1,4-arrangement present in this compound represents one of the most synthetically accessible and chemically stable configurations.

Overview of Fluorinated Benzoxazine Derivatives

Fluorinated benzoxazine derivatives represent a specialized subset of benzoxazine chemistry that has gained increasing attention due to the unique properties imparted by fluorine substitution. The field encompasses a diverse range of compounds where fluorine atoms are strategically positioned on either the benzene ring or the oxazine ring of the benzoxazine framework. These derivatives, including this compound, demonstrate how fluorine incorporation can significantly modify the physical, chemical, and thermal properties of the parent benzoxazine structure.

Research into fluorinated benzoxazine monomers has revealed that fluorine substitution can enhance thermal stability, alter polymerization behavior, and improve resistance to various environmental factors. Studies have shown that fluorinated benzoxazine resins exhibit superior atomic oxygen erosion resistance, making them valuable for aerospace applications where materials must withstand harsh environmental conditions. The synthesis of fluorinated benzoxazine derivatives typically involves the use of fluorinated starting materials, such as fluorinated bisphenols or fluorinated amines, in modified Mannich condensation reactions.

The diversity of fluorinated benzoxazine derivatives extends beyond simple monosubstituted compounds to include highly fluorinated systems and compounds with multiple fluorine-containing substituents. For example, research has described the synthesis of benzoxazine monomers incorporating pentafluorophenyl groups and other heavily fluorinated moieties. These studies have demonstrated that the degree and position of fluorination can be precisely controlled to achieve desired material properties.

Derivative Type Fluorine Position Key Characteristics
6-Fluorobenzoxazines Position 6 of benzene ring Enhanced thermal stability, modified electronic properties
Polyfluorinated derivatives Multiple positions Superior environmental resistance, altered polymerization kinetics
Trifluoromethyl-substituted Various positions Increased hydrophobicity, enhanced chemical resistance
Perfluoroalkyl derivatives Side chains Exceptional thermal and chemical stability

The synthetic approaches to fluorinated benzoxazine derivatives have evolved to encompass various methodologies beyond the traditional Mannich condensation. These include copper-catalyzed intramolecular amination reactions, which have been successfully applied to synthesize fluorinated benzoxazine and benzothiazine derivatives. Such methods offer advantages in terms of selectivity and yield, particularly for complex fluorinated systems.

The applications of fluorinated benzoxazine derivatives span multiple fields, with particular emphasis on high-performance materials and specialized polymer applications. The incorporation of fluorine atoms can impart properties such as low surface energy, chemical inertness, and thermal stability, making these derivatives valuable for coatings, adhesives, and composite materials. The specific case of this compound illustrates how targeted fluorination can create compounds with precisely tailored properties for specific applications.

Research into the biological activities of fluorinated benzoxazine derivatives has also revealed interesting structure-activity relationships. While maintaining focus on the chemical rather than biological aspects, it is noteworthy that fluorine substitution patterns can significantly influence molecular interactions and stability, factors that are important in various chemical applications. The continued development of fluorinated benzoxazine derivatives represents an active area of research with ongoing investigations into new synthetic methods, property optimization, and expanded applications in materials science and organic synthesis.

Properties

IUPAC Name

6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVQRAMUUJKKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminophenol Derivatives with Chloroacetyl Chloride

  • Procedure: 2-Aminophenol substituted with a fluorine atom at the 6-position reacts with chloroacetyl chloride in refluxing methyl isobutyl ketone (MIBK) in the presence of aqueous sodium bicarbonate.
  • Outcome: This one-step cyclization forms the 1,4-benzoxazin-3(4H)-one core, which can be further modified to introduce the 4-methyl substituent.
  • Reference: This method is widely used for synthesizing 1,4-benzoxazinones and has been reported as convenient and efficient.

Cyclization Using Oxalyl Chloride

  • Procedure: 2-Aminophenol derivatives react with oxalyl chloride to form 1,4-benzoxazinediones, which are key intermediates.
  • Details: The cyclization is typically conducted under controlled temperature and solvent conditions to optimize yield.
  • Further Steps: These intermediates can be converted into benzoxazine derivatives by subsequent reactions, such as treatment with Vilsmeier–Haack reagent to introduce electrophilic centers for further substitution.
  • Reference: This method is part of a sustainable synthesis approach for benzoxazine derivatives.

Alkylation and Reduction Methods

  • Procedure: Nitro ethers derived from fluorinated phenols can be alkylated with bromoesters followed by reduction using iron/acetic acid or zinc/ammonium chloride systems to yield benzoxazinones.
  • Application: This route allows introduction of substituents such as methyl groups at specific positions.
  • Reference: These methods have been reported to give moderate yields and are useful for preparing substituted benzoxazinones.

Reaction with Maleic Anhydride

  • Procedure: 2-Aminophenol derivatives react with maleic anhydride in a single step to form 1,4-benzoxazinones with acetic acid substitution at the 2-position.
  • Relevance: This method provides an alternative route to functionalized benzoxazines.
  • Reference: Documented as a straightforward synthesis route.

Optimization of Reaction Conditions

The preparation of this compound requires optimization of several parameters:

Parameter Typical Conditions Effect on Yield and Purity
Temperature Reflux temperatures (~60-100°C) Higher temperatures favor cyclization but may cause decomposition if too high
Solvent Methyl isobutyl ketone, THF Solvent polarity affects solubility and reaction rate; THF often preferred for certain steps
pH Mildly basic (NaHCO3 presence) Neutralizes HCl formed, preventing side reactions
Reaction Time Several hours to overnight Longer times increase yield up to a point
Catalysts/Reagents Use of Vilsmeier–Haack reagent for electrophilic substitution Enables further functionalization of benzoxazine ring

Purification Techniques

  • Vacuum Distillation: Used to isolate the product from reaction mixtures, especially after solvent evaporation under reduced pressure.
  • Filtration and Recrystallization: Employed to remove catalysts and impurities, ensuring industrial-grade purity.
  • Chromatography: Applied when fine separation of isomers or closely related compounds is needed.

Representative Synthesis Example

Step Reagents & Conditions Product/Intermediate Yield (%) Notes
1 6-Fluoro-2-aminophenol + chloroacetyl chloride, MIBK, reflux, NaHCO3 6-Fluoro-1,4-benzoxazin-3(4H)-one 70-85 One-step cyclization
2 Methylation at 4-position via alkylation or reduction steps This compound 65-80 Controlled to avoid over-alkylation
3 Purification by vacuum distillation and recrystallization Pure target compound >95 Industrial standard purity

Research Findings and Notes

  • The fluorine substituent at the 6-position enhances the reactivity and biological activity of the benzoxazine compound.
  • Electron-donating groups on the benzoxazine ring, such as methyl, can reduce yields if introduced at inappropriate stages, necessitating careful stepwise synthesis.
  • Microwave irradiation and solvent choice (e.g., THF) have been shown to improve yields and reduce reaction times in related benzoxazine syntheses.
  • Metal-free and environmentally friendly methods are being developed to improve sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives .

Scientific Research Applications

Chemistry

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Reduction reactions yield derivatives with altered properties.
  • Substitution Reactions : The fluorine atom can be replaced with other functional groups.
Reaction TypeCommon ReagentsProducts
OxidationKMnO4_4, CrO3_3Oxides
ReductionLiAlH4_4, NaBH4_4Reduced derivatives
SubstitutionNaH, Alkyl halidesSubstituted benzoxazines

Biology

In biological research, this compound has been investigated for its interactions with enzymes and proteins:

  • Enzyme Interaction : Exhibits potential as an inhibitor or activator of metabolic pathways.
  • Cellular Effects : Alters gene expression and cellular metabolism.

Medicine

The compound has shown promise in several therapeutic areas:

  • Antimicrobial Activity : Exhibited antibacterial effects in vitro against various pathogens.
  • Anticancer Properties : Investigated for selective cytotoxicity against cancer cell lines.

Case studies indicate that derivatives of benzoxazine compounds have been effective in treating infections and exhibiting lower toxicity compared to existing antibiotics .

Therapeutic AreaActivityReferences
AntimicrobialEffective against urinary tract infections
AnticancerCytotoxicity in cancer cell lines

Industrial Applications

In industry, this compound is utilized for:

  • Material Science : Development of advanced materials due to its unique chemical properties.
  • Pharmaceutical Precursor : Used in the synthesis of complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Methyl at Position 4 : Increases lipophilicity, which may improve oral bioavailability and membrane permeability .
  • Halogen Substitution : Bromine at position 6 (vs. fluorine) reduces potency in kinase assays due to steric hindrance .

Data Tables

Table 1: Enzymatic and Cellular Potency of Select 1,4-Benzoxazines

Compound Target IC₅₀ (Enzymatic) IC₅₀ (Cellular) Reference
2,3-Dihydro-1,4-benzoxazine VEGFR-2 40.8 nM 12.9 nM
Naphthamide 4a VEGFR-2 1.6 nM 3.8 nM
1,4-Benzoxazine sulphonamide ROR Receptor Not Reported Reduces tumor growth in vivo

Table 2: Impact of Substituents on Bioactivity

Substituent Position Effect on Activity Example Compound
Fluorine 6 Enhances metabolic stability, target affinity 6-Fluoro-4-methyl derivative
Methyl 4 Improves bioavailability 4-Methyl derivatives
Bromine 6 Reduces potency (steric hindrance) 6-Bromo-4-methyl derivative

Biological Activity

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is a heterocyclic compound that has garnered attention in various fields due to its unique biological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.

  • Molecular Formula : C9H10FNO
  • Molecular Weight : 167.18 g/mol
  • CAS Number : 1267334-42-8

The compound features a fluorine atom at the 6-position and a methyl group at the 4-position of the benzoxazine ring, which contributes to its distinct chemical reactivity and biological activity.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or activator. This interaction can influence metabolic pathways and cellular functions.
  • Gene Expression Modulation : It may alter the expression of genes involved in critical metabolic processes, leading to significant changes in cellular metabolism.
  • Cell Signaling Pathways : The compound affects cell signaling pathways that are crucial for maintaining cellular homeostasis and response to external stimuli.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. Its mechanism includes:

  • Inhibition of Bacterial Growth : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

Anticancer Potential

Studies have suggested that this compound may exhibit anticancer properties by:

  • Inducing Apoptosis in Cancer Cells : It appears to inhibit cell proliferation and promote programmed cell death in various cancer cell lines.

Dosage and Temporal Effects

The biological effects of this compound are dose-dependent:

  • Low Doses : At lower concentrations, the compound may activate beneficial pathways, enhancing enzyme activity and promoting favorable gene expression.
  • High Doses : Conversely, higher concentrations can lead to toxic effects, including cellular damage and inhibition of essential metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Enzyme InteractionDemonstrated interaction with metabolic enzymes affecting their activity.
Antimicrobial ActivityShowed effectiveness against resistant bacterial strains.
Anticancer ActivityInduced apoptosis in specific cancer cell lines.

Safety and Toxicology

While this compound exhibits promising biological activities, safety assessments are crucial:

  • Toxicological Studies : These studies highlight potential adverse effects at high doses; therefore, careful dosage regulation is necessary for therapeutic applications .

Q & A

Q. What are the common synthetic routes for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves cyclization and fluorination steps. A key route includes:

  • Cyclization : Reacting substituted o-aminophenols with carbonyl compounds (e.g., chloroacetyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) to form the benzoxazine core .
  • Fluorination : Introducing fluorine via nucleophilic substitution (e.g., KF in DMF at 80–100°C) or electrophilic fluorinating agents (e.g., Selectfluor®) .

Q. Critical Parameters :

  • Temperature : Higher temperatures (>80°C) improve fluorination efficiency but may degrade sensitive intermediates.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and improve yields .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield RangeReference
Core FormationChloroacetyl chloride, K₂CO₃/DMF60–75%
FluorinationKF, DMF, 80°C, 12h50–65%

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: A multi-technique approach is essential:

  • ¹H/¹³C NMR : Identify substituent environments. For example:
    • The methyl group at position 4 appears as a singlet (~δ 1.3–1.5 ppm).
    • Fluorine deshields adjacent protons, causing splitting patterns .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and C-F (~1100 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 196.08 for C₉H₁₀FNO₂) .

Validation Tip : Compare spectral data with structurally analogous compounds, such as 6-chloro derivatives (see for crystallographic validation methods).

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data observed in the reactivity of the fluoro and methyl substituents during functionalization reactions?

Methodological Answer: Contradictions often arise from competing electronic effects (e.g., fluorine’s electronegativity vs. methyl’s steric hindrance). Strategies include:

  • Kinetic Studies : Monitor reaction progress via HPLC or in-situ NMR to identify dominant pathways. For example, fluorine may direct electrophilic substitution to the para position, while methyl groups hinder access .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian09) to map transition states and compare activation energies for competing pathways .
  • Isotopic Labeling : Introduce ¹⁸O or ²H to track mechanistic steps (e.g., oxygen involvement in ring-opening reactions) .

Case Study : In benzoxazine oxidation, conflicting reports on product distribution (hydroxylation vs. ring cleavage) were resolved by varying oxidant strength (e.g., KMnO₄ vs. H₂O₂) and analyzing intermediates via LC-MS .

Q. How can the pharmacological potential of this compound be systematically evaluated in preclinical studies?

Methodological Answer: Adopt a tiered screening approach:

In Vitro Assays :

  • Receptor Binding : Test affinity for GABAₐ or serotonin receptors using radioligand displacement assays (see for benzodiazepine analog protocols).
  • Cytotoxicity : Assess IC₅₀ values in cancer cell lines (e.g., MCF-7) via MTT assays .

ADME Profiling :

  • Metabolic Stability : Use liver microsomes to estimate half-life (t₁/₂). Fluorine often enhances metabolic resistance .
  • Permeability : Perform Caco-2 monolayer assays to predict blood-brain barrier penetration .

Q. Table 2: Key Pharmacological Parameters

ParameterMethodTarget ValueReference
IC₅₀ (Cancer)MTT assay (72h exposure)<10 µM
Microsomal t₁/₂Human liver microsomes, NADPH>30 min

Q. What experimental designs are optimal for analyzing thermal stability and decomposition pathways of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen/air (heating rate: 10°C/min) to identify decomposition thresholds (>200°C typical for benzoxazines) .
  • DSC (Differential Scanning Calorimetry) : Detect endothermic (melting) and exothermic (degradation) events.
  • Gas Chromatography-MS : Analyze volatile decomposition products (e.g., CO₂, HF) .

Mitigation Strategy : Encapsulate the compound in cyclodextrins or lipid nanoparticles to enhance thermal stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine
Reactant of Route 2
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6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.